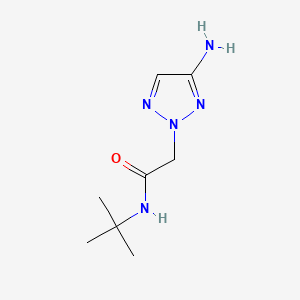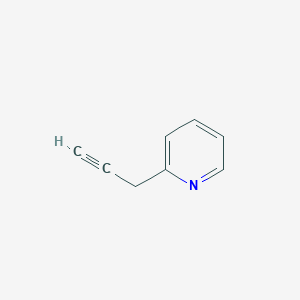
3-(2,5-Difluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C9H9F2N. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the difluorophenyl group enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has its challenges.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,5-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and electronic properties make it reactive towards various biological molecules. It can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered nitrogen-containing ring without the difluorophenyl group.
2-Azetidinone: A lactam derivative of azetidine with a carbonyl group.
3-(2,4-Difluorophenyl)azetidine: A similar compound with fluorine atoms at different positions on the phenyl ring.
Uniqueness: 3-(2,5-Difluorophenyl)azetidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C9H9F2N |
|---|---|
Molekulargewicht |
169.17 g/mol |
IUPAC-Name |
3-(2,5-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6,12H,4-5H2 |
InChI-Schlüssel |
YQSWWRARVGGKMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


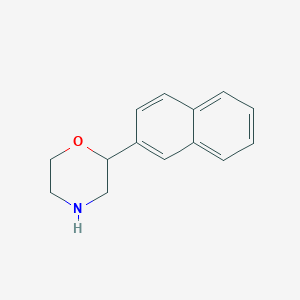

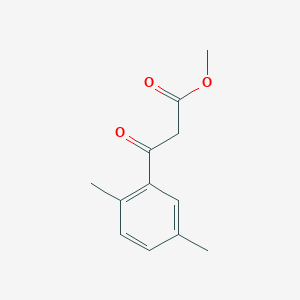
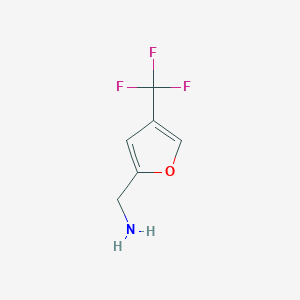
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
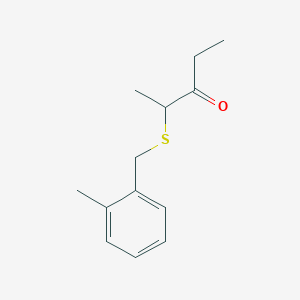
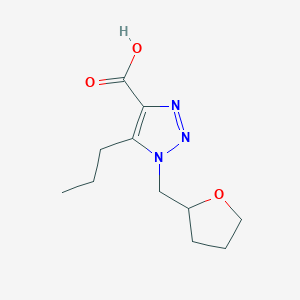


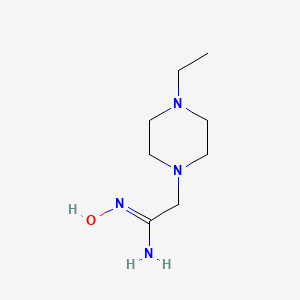
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)
![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)
